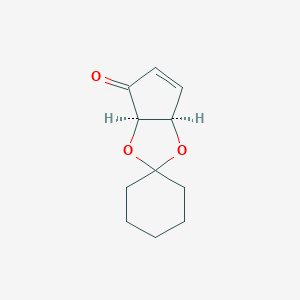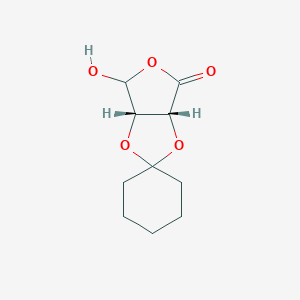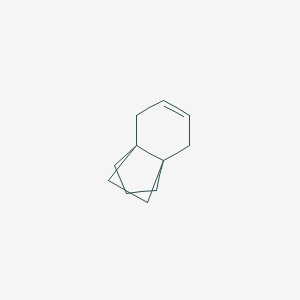
Tricyclo(4.3.2.0(1,6))undeca-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo(4.3.2.0(1,6))undeca-3-ene, also known as TCU, is a bicyclic organic compound that has attracted significant research interest due to its unique chemical properties and potential applications in various fields. TCU is a highly strained molecule that is characterized by its rigid and stable structure, which makes it an ideal candidate for use in chemical synthesis, catalysis, and drug discovery. In
Mécanisme D'action
The mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene is not well understood, but it is believed to interact with various enzymes and proteins in the body. Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects. Further research is needed to elucidate the exact mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene.
Effets Biochimiques Et Physiologiques
Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to have various biochemical and physiological effects. In animal studies, Tricyclo(4.3.2.0(1,6))undeca-3-ene has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Tricyclo(4.3.2.0(1,6))undeca-3-ene has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tricyclo(4.3.2.0(1,6))undeca-3-ene is its highly strained and stable structure, which makes it an ideal candidate for use in various chemical reactions. Tricyclo(4.3.2.0(1,6))undeca-3-ene also has potential applications in drug discovery, where it can be used as a scaffold for the design of new drugs. However, Tricyclo(4.3.2.0(1,6))undeca-3-ene is a highly reactive molecule and can be challenging to work with in the laboratory. Additionally, the synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is a challenging task, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Tricyclo(4.3.2.0(1,6))undeca-3-ene. One area of research is the development of new synthesis methods for Tricyclo(4.3.2.0(1,6))undeca-3-ene, which could improve the yield and efficiency of the process. Another area of research is the elucidation of the mechanism of action of Tricyclo(4.3.2.0(1,6))undeca-3-ene, which could provide insights into its potential therapeutic effects. Additionally, further research is needed to explore the potential applications of Tricyclo(4.3.2.0(1,6))undeca-3-ene in drug discovery, catalysis, and other fields.
Méthodes De Synthèse
The synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is a challenging task due to the highly strained nature of the molecule. Currently, there are several methods available for the synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene, including the Diels-Alder reaction, which involves the reaction of cyclopentadiene with 1,3-cyclohexadiene in the presence of a catalyst. Another method is the thermal rearrangement of bicyclo[3.2.0]hept-2-ene, which yields Tricyclo(4.3.2.0(1,6))undeca-3-ene as a byproduct. The synthesis of Tricyclo(4.3.2.0(1,6))undeca-3-ene is an area of active research, and new methods are continually being developed to improve the yield and efficiency of the process.
Applications De Recherche Scientifique
Tricyclo(4.3.2.0(1,6))undeca-3-ene has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis, where Tricyclo(4.3.2.0(1,6))undeca-3-ene can be used as a building block for the synthesis of complex organic molecules. Tricyclo(4.3.2.0(1,6))undeca-3-ene has also been shown to have catalytic properties, making it a useful catalyst in various chemical reactions. In addition, Tricyclo(4.3.2.0(1,6))undeca-3-ene has potential applications in drug discovery, where it can be used as a scaffold for the design of new drugs.
Propriétés
Numéro CAS |
136630-09-6 |
|---|---|
Nom du produit |
Tricyclo(4.3.2.0(1,6))undeca-3-ene |
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
tricyclo[4.3.2.01,6]undec-3-ene |
InChI |
InChI=1S/C11H16/c1-2-5-11-7-3-6-10(11,4-1)8-9-11/h1-2H,3-9H2 |
Clé InChI |
AEVSDMKEZBQELO-UHFFFAOYSA-N |
SMILES |
C1CC23CCC2(C1)CC=CC3 |
SMILES canonique |
C1CC23CCC2(C1)CC=CC3 |
Synonymes |
Tricyclo(4.3.2.0(1,6))undeca-3-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



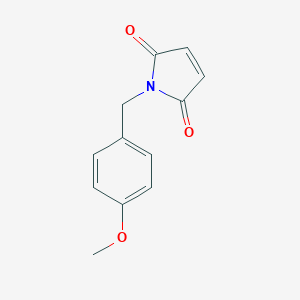
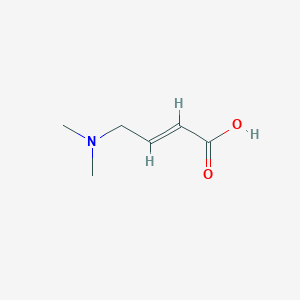
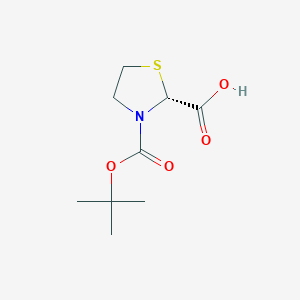
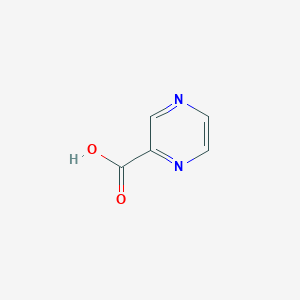
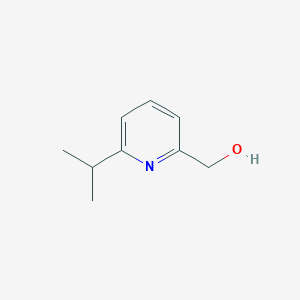
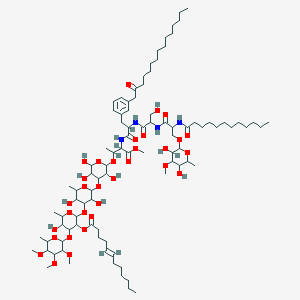
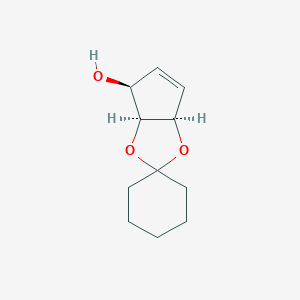
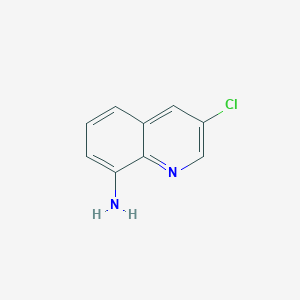
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
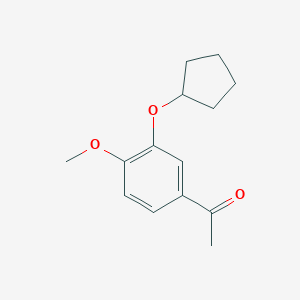
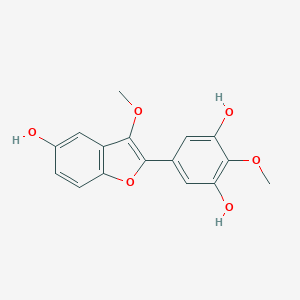
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
